

FSI-TN42 fat mass lean mass analysis

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Compound Focus: Fsi-TN42

Cat. No.: S14634475

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Application Notes: FSI-TN42 (N42)

FSI-TN42 (N42) is an investigational compound that selectively inhibits aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in retinoic acid (RA) biosynthesis. Targeting this pathway offers a mechanism for weight loss distinct from current appetite-suppressing drugs.

- **Core Mechanism:** ALDH1A1 catalyzes the synthesis of RA from vitamin A. RA signaling plays a crucial role in regulating energy balance and fat storage. Genetic knockout studies show that mice lacking the *Aldh1a1* gene are resistant to diet-induced obesity, validating this enzyme as a drug target [1] [2]. N42 binds to and inhibits ALDH1A1 with high specificity, showing an approximately 800-fold selectivity for ALDH1A1 over the closely related ALDH1A2 isoform. This specificity is critical, as inhibition of ALDH1A2 is linked to adverse effects like male infertility [2].
- **Key Efficacy Findings:** Studies in C57BL/6J male mice with diet-induced obesity (DIO) show that N42 accelerates weight loss and improves metabolic health.
 - **Weight and Fat Loss:** Adding N42 to a moderate-fat diet (MFD) after an obesity induction phase leads to significantly greater weight loss compared to MFD alone. This weight loss is characterized by a reduction in fat mass, with no loss of lean body mass [1].
 - **Metabolic Profile:** N42 treatment promotes preferential use of fat for energy, particularly in thermoneutral or mild cold conditions. It does not negatively impact male fertility, a notable advantage over earlier, less-specific inhibitors [1].
 - **Safety:** Comprehensive histopathology and blood analysis revealed no significant organ toxicity in N42-treated mice [1].

Summary of Quantitative Data

Table 1: In Vitro and In Vivo Efficacy Profile of **FSI-TN42** (N42)

Parameter	Findings	Experimental Context
In Vitro IC₅₀ (ALDH1A1)	Low nanomolar (nM) range [2]	Enzymatic assay with purified human ALDH1A1
Selectivity (vs. ALDH1A2)	~800-fold [2]	Comparative enzymatic assay
In Vivo Weight Suppression	Significant suppression of weight gain [2]; accelerated loss of fat mass in established obesity [1]	C57BL/6J male mice on HFD (prevention) or HFD → MFD (intervention)
Lean Mass Preservation	No reduction in lean mass during weight loss [1]	Body composition analysis in DIO mice
Impact on Fertility	No effect on male fertility [1]	Mating study in mice
Food Intake & Energy Expenditure	No change in food intake or activity; maintained energy expenditure during weight loss [1]	Metabolic cage studies

Table 2: Key Findings from N42 Efficacy Study in DIO Mice [1]

Experimental Group	Body Weight Change	Fat Mass	Lean Mass	Energy Expenditure	Fuel Preference
HFD → MFD only	Baseline weight loss	Reduced	Unchanged	Baseline	Baseline
HFD → MFD + N42	Significantly accelerated weight loss	Further reduced	Unchanged	Maintained (similar to MFD-only)	Increased fat utilization

Experimental Protocols

Protocol 1: Efficacy and Safety of N42 in Diet-Induced Obese Mice

This protocol assesses the compound's ability to promote weight loss and evaluates its safety profile.

- **1. Animals and Diets:**
 - Use C57BL/6J male mice.
 - **Obesity Induction (Weeks 1-8):** Feed a high-fat diet (HFD).
 - **Treatment Phase (Weeks 9-16):** Switch mice to a moderate-fat diet (MFD). Divide mice into groups: (1) MFD only, (2) MFD + N42 (1 g/kg of diet), and (3) a control group fed a low-fat diet for the entire study.
- **2. Data Collection:**
 - **Weekly:** Body weight.
 - **Every 4 weeks:** Fasting blood glucose measurements.
 - **Terminal (Week 16):** Oral glucose tolerance test (OGTT). Collect blood for complete blood count (CBC). Harvest and weigh tissues (liver, adipose depots, testes). Fix tissues in formalin for histopathological analysis (H&E staining).
- **3. Safety Analysis:**
 - A pathologist, blinded to the treatment groups, scores tissues for abnormalities (e.g., cytoplasmic vacuolation in hepatocytes as a sign of liver lipidosis) [1].

Protocol 2: Investigating Energy Balance and Metabolism

This protocol dissects the mechanism behind weight loss by measuring energy intake, expenditure, and substrate use.

- **1. Animals and Treatment:**
 - Induce obesity in C57BL/6J male mice with a HFD for 8 weeks.
 - Switch mice to MFD with or without N42 (n=10/group). House mice singly.
- **2. Body Composition:**
 - Measure fat and lean mass using an appropriate method (e.g., DXA or MRI) twice during the acclimation period [1].
- **3. Indirect Calorimetry:**
 - Place mice in metabolic chambers.

- Measure oxygen consumption (VO_2) and carbon dioxide production (VCO_2) to calculate energy expenditure.
- The respiratory exchange ratio ($RER = VCO_2/VO_2$) indicates primary fuel source; a lower RER suggests higher fat oxidation [1].

Protocol 3: Body Composition Analysis in Preclinical Studies

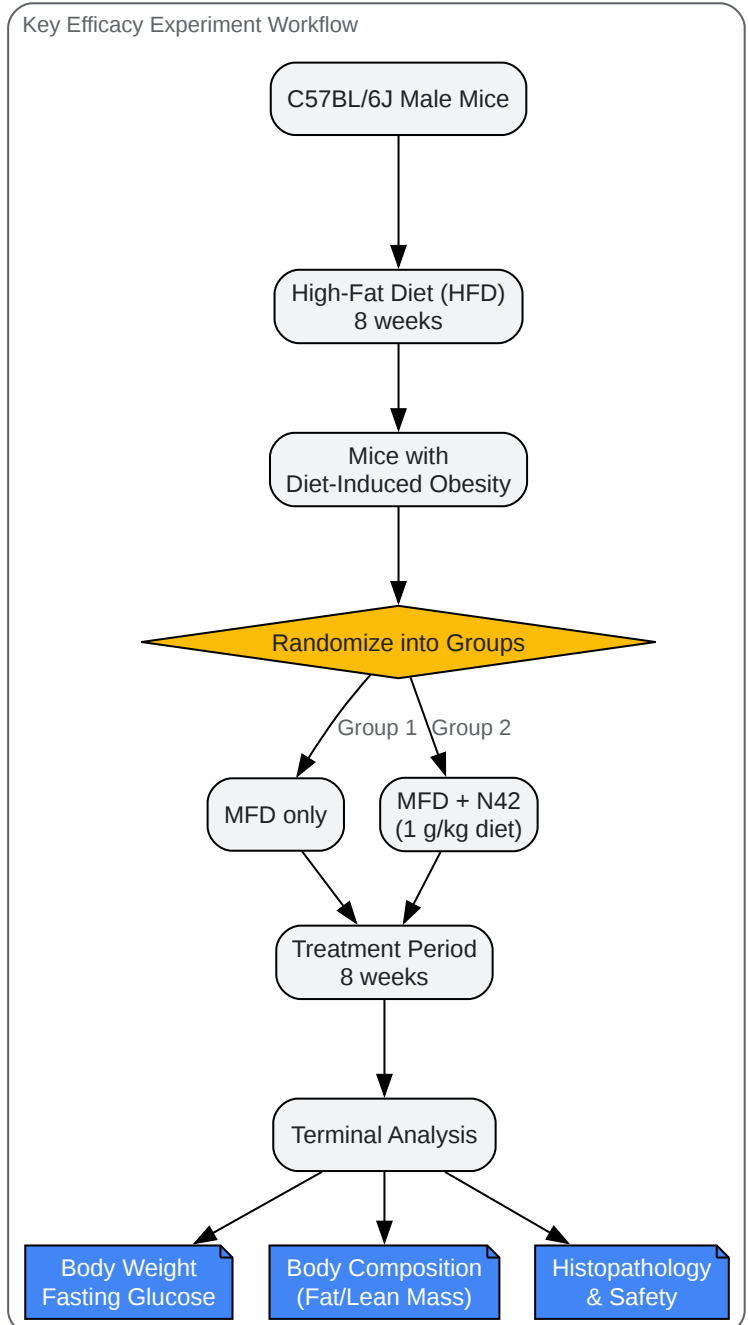
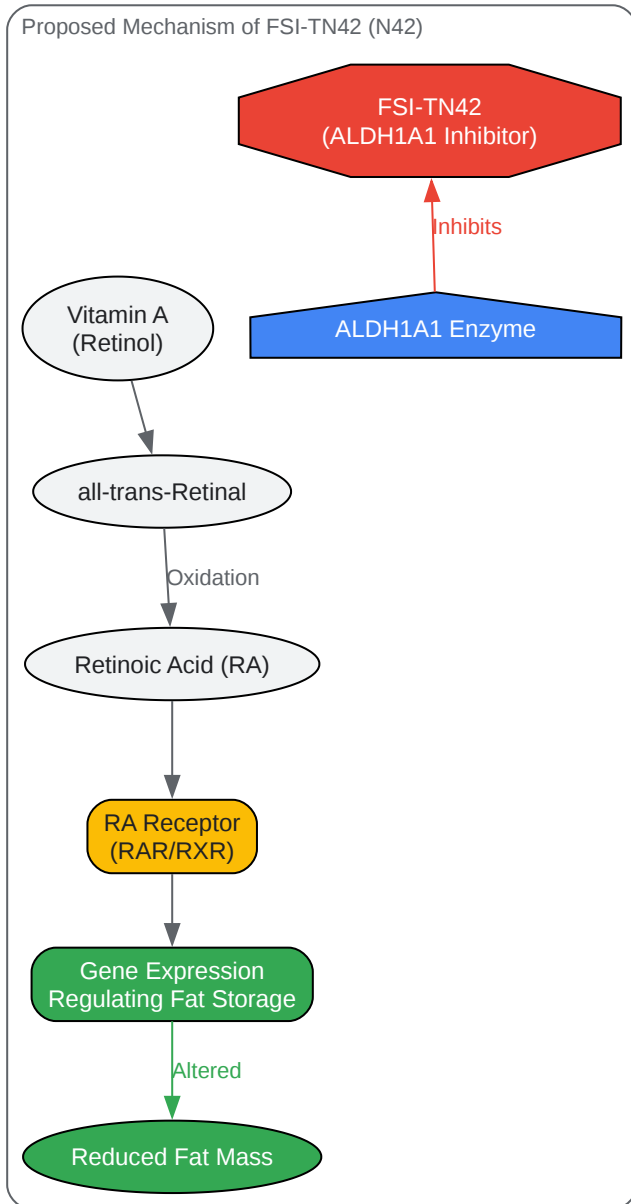
Accurate body composition analysis is critical. The table below compares common methods.

Table 3: Methods for Body Composition Analysis in Rodents [3]

Method	Compartments Measured	Key Advantages	Key Limitations
Dual-Energy X-ray Absorptiometry (DXA)	Fat mass, lean mass, bone mineral content	High throughput, good for longitudinal studies, widely used	Cannot distinguish between visceral and subcutaneous fat
Magnetic Resonance Imaging (MRI)	Fat mass, lean mass, visceral & subcutaneous adipose tissue	High accuracy, excellent for distinguishing specific compartments	Expensive, low throughput, requires specialized analysis
Computed Tomography (CT)	Fat mass, lean mass, visceral & subcutaneous adipose tissue	High accuracy, high spatial resolution	Radiation exposure, expensive, not portable
Bioelectrical Impedance Analysis (BIA)	Fat mass, fat-free mass	Low cost, rapid, portable	Lower accuracy, influenced by hydration status

Signaling Pathway and Experimental Workflow

The following diagram illustrates the hypothesized mechanism of action for **FSI-TN42** and the primary workflow for assessing its efficacy.



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Conclusion and Future Directions

FSI-TN42 represents a novel therapeutic approach to weight management by targeting retinoic acid biosynthesis. Its ability to promote fat-specific mass reduction while preserving lean mass and maintaining a favorable safety profile in preclinical models is promising.

Future work will focus on determining its efficacy in combination with existing weight-loss drugs (e.g., GLP-1 receptor agonists) and further elucidating the molecular pathways downstream of ALDH1A1 inhibition that drive increased fat utilization [1].

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References

1. Weight loss and metabolic effects of an ALDH1A1-specific ... [pmc.ncbi.nlm.nih.gov]
2. Investigation of an ALDH1A1-specific inhibitor for suppression ... [pmc.ncbi.nlm.nih.gov]
3. Updates on Methods for Body Composition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

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